An In-depth Technical Guide to Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate
An In-depth Technical Guide to Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate. This heterocyclic compound is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of various biologically active molecules.
Core Molecular Attributes
Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a derivative of the isoquinoline-1-one scaffold, a privileged structure in drug discovery. Its core attributes are summarized below.
| Property | Value | Source(s) |
| Chemical Name | Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate | |
| CAS Number | 37497-84-0 | [1] |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| IUPAC Name | methyl 1-oxo-2H-isoquinoline-4-carboxylate | [1] |
| InChI Key | HLIJPUALSQELGB-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)C1=CNC(=O)C2=CC=CC=C21 | [1] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and role in chemical reactions.
| Property | Value | Source(s) |
| Melting Point | 259-261 °C | |
| Boiling Point (Predicted) | 439.7 ± 45.0 °C | |
| Density (Predicted) | 1.288 ± 0.06 g/cm³ | |
| pKa (Predicted) | 12.46 ± 0.40 | |
| Storage Temperature | 2-8 °C |
Synthesis and Chemical Reactivity
The synthesis of the 1-oxo-1,2-dihydroisoquinoline-4-carboxylate core is a key step in accessing a variety of more complex molecules. Several synthetic strategies have been developed for this scaffold and its derivatives.
Synthetic Pathways
A prevalent method for the synthesis of the parent acid, 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, involves the Castagnoli-Cushman reaction . This reaction utilizes homophthalic anhydrides and imines to construct the isoquinolone ring system.
A detailed, step-by-step protocol for the synthesis of the corresponding acid, which can then be esterified to the methyl ester, is outlined below. This method is adapted from procedures for analogous compounds.
Experimental Protocol: Synthesis of 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic Acid
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine homophthalic anhydride (1 equivalent) and a suitable imine precursor, such as a 1,3,5-triazinane derivative, in a high-boiling solvent like toluene or xylene.
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Reaction Execution: Heat the reaction mixture to reflux for several hours until the starting materials are consumed (monitoring by TLC).
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Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired carboxylic acid.
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Esterification: The resulting carboxylic acid can be converted to the methyl ester by standard esterification procedures, for example, by reacting with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).
Start [label="Homophthalic Anhydride +\nImine Precursor", fillcolor="#FBBC05"]; Reaction [label="Castagnoli-Cushman Reaction\n(Reflux in Toluene)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Solvent Removal"]; Purification [label="Recrystallization"]; Acid [label="1-Oxo-1,2-dihydroisoquinoline-\n4-carboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Esterification [label="Esterification\n(Methanol, H+)"]; FinalProduct [label="Methyl 1-oxo-1,2-dihydroisoquinoline-\n4-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Acid; Acid -> Esterification; Esterification -> FinalProduct; }
Caption: Synthetic workflow for Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate.
Chemical Reactivity
The chemical reactivity of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate is centered around the functional groups present in the molecule: the ester, the lactam, and the aromatic ring.
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Ester Group: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, or transesterification with other alcohols. It can also be converted to amides by reaction with amines, a key step in the synthesis of many biologically active compounds.
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Lactam N-H: The nitrogen atom of the lactam can be alkylated or acylated to introduce substituents at the 2-position of the isoquinoline ring.
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Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups to modify the properties of the molecule.
Spectroscopic Characterization
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons (multiplets in the range of δ 7.0-8.5 ppm), a singlet for the methyl ester protons (around δ 3.9 ppm), and a singlet for the proton at the 3-position. The lactam N-H proton would likely appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Carbonyl carbons of the ester and lactam (in the range of δ 160-170 ppm), aromatic carbons, the methyl carbon of the ester (around δ 52 ppm), and the carbon at the 3-position. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the lactam (around 3200-3400 cm⁻¹), C=O stretching of the ester and lactam (around 1650-1750 cm⁻¹), and C=C stretching of the aromatic ring. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M⁺) at m/z 203, corresponding to the molecular weight of the compound. |
Biological and Medicinal Relevance
The 1-oxo-1,2-dihydroisoquinoline scaffold is a cornerstone in the development of novel therapeutic agents due to its wide range of biological activities. Derivatives of this core structure have shown promise as:
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Anticancer Agents: The isoquinoline-1-one moiety is a key component of several inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. PARP inhibitors are a clinically validated class of anticancer drugs.
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Antiviral Agents: Some isoquinoline derivatives have demonstrated activity against various viruses.
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Enzyme Inhibitors: The rigid, planar structure of the isoquinoline ring system makes it an attractive scaffold for designing inhibitors that can fit into the active sites of various enzymes.
Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate serves as a critical starting material for the synthesis of these more complex and biologically active molecules. Its functional groups provide convenient handles for diversification and the generation of libraries of compounds for drug discovery screening.
Molecule [label="Methyl 1-oxo-1,2-dihydroisoquinoline-\n4-carboxylate", fillcolor="#FBBC05"]; Intermediate [label="Key Synthetic\nIntermediate"]; Derivatives [label="Diverse Biologically\nActive Derivatives"]; PARP [label="PARP Inhibitors\n(Anticancer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antiviral [label="Antiviral Agents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzyme [label="Other Enzyme\nInhibitors", fillcolor="#34A853", fontcolor="#FFFFFF"];
Molecule -> Intermediate; Intermediate -> Derivatives; Derivatives -> PARP; Derivatives -> Antiviral; Derivatives -> Enzyme; }
Caption: Biological relevance of the target molecule as a key intermediate.
Safety and Handling
As a laboratory chemical, Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate should be handled with appropriate safety precautions.
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Hazard Class: Irritant[2]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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First Aid:
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
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Skin Contact: Wash off immediately with soap and plenty of water.
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Eye Contact: Rinse cautiously with water for several minutes.
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Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.
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For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting material for the preparation of a wide array of biologically active compounds. A thorough understanding of its fundamental properties is essential for its effective use in research and drug development.
References
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PubChem. Methyl 1-Oxo-2H-Isoquinoline-4-Carboxylate. Available from: [Link]
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Safety Data Sheet for METHYL 1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXYLATE. (2023). Available from: [Link]
